molecular formula C34H66O15 B11937849 Thp-peg12-thp

Thp-peg12-thp

Cat. No.: B11937849
M. Wt: 714.9 g/mol
InChI Key: PPXWVHXHHPVTSS-UHFFFAOYSA-N
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Description

Thp-peg12-thp is a homobifunctional polyethylene glycol (PEG) linker containing two tetrahydropyran (THP) groups. This compound is used in various scientific and industrial applications due to its unique properties, such as increased water solubility and the ability to form stable conjugates with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thp-peg12-thp involves the protection of hydroxyl groups with tetrahydropyran (THP) groups. The THP groups act as protecting groups for alcohols, which can be removed under acidic conditions. The synthetic route typically involves the reaction of PEG with THP in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The production process may also include purification steps such as distillation or chromatography to remove impurities.

Chemical Reactions Analysis

Types of Reactions

Thp-peg12-thp undergoes various chemical reactions, including:

    Oxidation: The THP groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The THP groups can be reduced to form alcohols.

    Substitution: The THP groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield aldehydes or carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

Thp-peg12-thp has a wide range of applications in scientific research, including:

    Chemistry: Used as a linker in the synthesis of complex molecules and polymers.

    Biology: Employed in the modification of biomolecules for improved stability and solubility.

    Medicine: Utilized in drug delivery systems to enhance the bioavailability and efficacy of therapeutic agents.

    Industry: Applied in the production of advanced materials and coatings .

Mechanism of Action

The mechanism of action of Thp-peg12-thp involves the formation of stable conjugates with other molecules through its THP groups. The THP groups can be selectively removed under acidic conditions, allowing for the controlled release of the conjugated molecules. This property makes this compound an effective linker in various applications.

Comparison with Similar Compounds

Similar Compounds

    Thp-peg11-thp: Similar to Thp-peg12-thp but with one less ethylene glycol unit.

    Thp-peg13-thp: Similar to this compound but with one more ethylene glycol unit.

Uniqueness

This compound is unique due to its specific length and the presence of two THP groups, which provide optimal properties for certain applications. Its increased water solubility and ability to form stable conjugates make it particularly useful in drug delivery and biomolecule modification.

Properties

Molecular Formula

C34H66O15

Molecular Weight

714.9 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]oxane

InChI

InChI=1S/C34H66O15/c1-3-7-46-33(5-1)48-31-29-44-27-25-42-23-21-40-19-17-38-15-13-36-11-9-35-10-12-37-14-16-39-18-20-41-22-24-43-26-28-45-30-32-49-34-6-2-4-8-47-34/h33-34H,1-32H2

InChI Key

PPXWVHXHHPVTSS-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC2CCCCO2

Origin of Product

United States

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